(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Overview
Description
This compound belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine ring, which is a seven-member aromatic heterocycle made up of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through palladium-catalyzed tandem reactions . This process typically involves a cascade vinylogous addition/reductive elimination/protonation/allylic amination and 1,3-hydrogen transfer sequence .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolopyridine ring. The exact structure would depend on the specific arrangement and bonding of the atoms within the compound .Scientific Research Applications
Synthesis of Nicotinic Acetylcholine Receptor Agonists
A study by Jarugu et al. (2018) highlights the optimized large-scale synthesis of a closely related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an important intermediate for nicotinic acetylcholine receptor agonists. This research demonstrates the compound's relevance in synthesizing agonists that can interact with nicotinic acetylcholine receptors, which are key targets in treating neurological conditions (Jarugu et al., 2018).
Piperidine Derivatives Synthesis
Moskalenko and Boev (2014) investigated the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Their work led to the creation of new N-substituted hexahydrofuro[2,3-c]pyridine derivatives, showcasing the compound's utility in developing structurally diverse piperidine derivatives, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).
Development of Pharmacologically Important Intermediates
Research by Bahekar et al. (2017) focused on an efficient synthesis process for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a compound representing an essential pharmacophore for diverse pharmacological activities. This study emphasizes the compound's significance in the large-scale production of pharmacologically relevant intermediates, highlighting its potential in drug development and synthesis (Bahekar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . This compound interferes with this process, thereby inhibiting the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to FGFR mutations is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC[C@@H]2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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